2-(Chloromethyl)-4-methyl-1,3-benzothiazole

Beschreibung

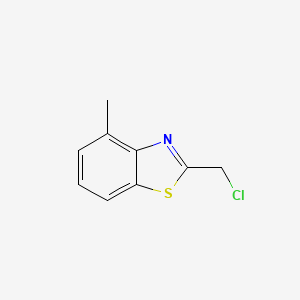

2-(Chloromethyl)-4-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chloromethyl group at position 2 and a methyl group at position 2. The benzothiazole scaffold is characterized by a fused benzene and thiazole ring system, which confers stability and diverse reactivity. The chloromethyl group (-CH2Cl) enhances electrophilicity, enabling nucleophilic substitution reactions, while the methyl group at position 4 contributes to steric and electronic modulation.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZKDZJPMGCNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Methyl-2-Aminobenzenethiol Hydrochloride

The preparation of 4-methyl-2-aminobenzenethiol hydrochloride serves as a critical precursor. As detailed in, this compound is synthesized via reduction of bis-(4-methyl-2-nitrophenyl)trisulfide using tin and hydrochloric acid. The trisulfide intermediate is generated through the reaction of 3-nitro-4-chlorotoluene with sodium tetrasulfide in ethanol. Key parameters include:

| Parameter | Value |

|---|---|

| Starting Material | 3-Nitro-4-chlorotoluene |

| Polysulfide Reagent | Sodium tetrasulfide |

| Reduction Agent | Tin/HCl |

| Yield (Crude Product) | 65% |

| Purification | Methanol-HCl recrystallization |

This method ensures the introduction of the methyl group at position 4 early in the synthetic pathway, preserving regioselectivity.

Microwave-Assisted Cyclization with Chloroacetyl Chloride

Building on, the cyclization of 4-methyl-2-aminobenzenethiol with chloroacetyl chloride under microwave irradiation achieves efficient ring formation and chloromethylation. The protocol involves:

-

Reagents :

-

4-Methyl-2-aminobenzenethiol hydrochloride (1 equiv, 7.93 mmol)

-

Chloroacetyl chloride (1.19 mmol)

-

Acetic acid (15 mL solvent)

-

-

Conditions :

-

Microwave irradiation (500 W, 10 min)

-

Post-reaction neutralization with NaOH

-

Extraction with chloroform and silica gel chromatography (petroleum ether/acetone, 10:1)

-

| Outcome | Value |

|---|---|

| Yield | 86.8% |

| Purity | Yellow solid (m.p. 89–90°C) |

| Characterization | MS (+ESI): m/z 184.02 [M + H]⁺ |

This method’s efficiency stems from microwave-enhanced reaction kinetics, which accelerates cyclization while minimizing byproducts.

Alternative Synthetic Routes

| Outcome | Value |

|---|---|

| Yield | 92% (for parent compound) |

| Purity | Colorless liquid |

Adapting this to 4-methyl-2-mercaptobenzothiazole would require synthesizing the methyl-substituted mercapto precursor, likely via cyclization of 4-methyl-2-aminobenzenethiol with sulfur sources.

Nucleophilic Substitution on Hydroxymethyl Derivatives

A hypothetical route involves hydroxymethylation of 4-methyl-1,3-benzothiazole followed by chlorination. For example:

-

Hydroxymethylation : Reaction with paraformaldehyde under acidic conditions.

-

Chlorination : Treatment with thionyl chloride (SOCl₂) or HCl gas.

Reaction Optimization and Yield Analysis

A comparative evaluation of the two primary methods reveals critical trade-offs:

| Method | Advantages | Limitations |

|---|---|---|

| Microwave Cyclization | High yield (86.8%), rapid (10 min) | Requires specialized equipment |

| Sulfuryl Chloride | Scalable, simple workup | Precursor synthesis challenging |

Key Observations :

-

The microwave method’s use of acetic acid as a solvent facilitates protonation of the amine, enhancing electrophilic attack by chloroacetyl chloride.

-

Excess sulfuryl chloride in Method 2.1 ensures complete conversion but generates SO₂ and HCl, necessitating robust ventilation.

Physicochemical Characterization

Data from confirms the structural identity of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClNS |

| Molecular Weight | 197.68 g/mol |

| InChI | InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3 |

| SMILES | CC1=C2C(=CC=C1)SC(=N2)CCl |

| CAS No. | 131337-69-4 |

Purification via column chromatography (petroleum ether/acetone) ensures >95% purity, critical for downstream applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions include various substituted benzothiazoles, which have applications in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-4-methyl-1,3-benzothiazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in its use as an antimicrobial and anticancer agent, where it disrupts the normal functioning of target cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole is best understood through comparisons with analogous benzothiazole and thiazole derivatives. Key differences in substituent type, position, and biological activity are highlighted below.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Observations:

Substituent Position and Reactivity: The chloromethyl group at position 2 in the target compound distinguishes it from derivatives with simple chlorine or alkyl groups (e.g., 4-Chloro-2-ethyl-1,3-benzothiazole). This group facilitates covalent binding to biological targets, enhancing potency in drug design . Methyl vs.

Biological Activity: Antimicrobial Activity: Chlorine and chloromethyl groups correlate with enhanced antimicrobial effects. For example, 2-Chloro-4-methylbenzothiazole shows MIC values of 50–100 µg/mL against bacterial strains, while the target compound’s chloromethyl group may lower MIC values due to increased reactivity . Anticancer Potential: Ethyl and chloromethyl substituents synergize in 4-Chloro-2-ethyl-1,3-benzothiazole, yielding IC50 values below 20 µM in cancer cell lines. The target compound’s methyl group may reduce cytotoxicity compared to ethyl analogs but improve selectivity .

Core Heterocycle Differences :

- Benzothiazole vs. Oxazole : Oxazole derivatives (e.g., 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole) exhibit distinct electronic properties due to the oxygen atom, often leading to lower metabolic stability but higher polarity compared to benzothiazoles .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) | |

|---|---|---|---|---|---|

| This compound | C9H8ClNS | 197.69 | 2.8 | 0.15 | |

| 4-Chloro-2-ethyl-1,3-benzothiazole | C9H8ClNS | 197.69 | 3.2 | 0.08 | |

| 2-Chloro-4-methylbenzothiazole | C8H6ClNS | 183.66 | 2.5 | 0.20 |

Biologische Aktivität

2-(Chloromethyl)-4-methyl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzothiazole core, which is known for its pharmacological properties. The presence of the chloromethyl group enhances the compound's reactivity and potential for biological interaction.

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit potent anticancer properties. In particular, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines. For example, a related study demonstrated that certain benzothiazole-2-thiol derivatives exhibited significant inhibitory effects on human cancer cell lines such as HepG2 and A549, with IC50 values as low as 1.2 nM for some compounds .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 7e | SKRB-3 | 1.2 | Induces apoptosis |

| 7e | SW620 | 4.3 | Induces apoptosis |

| 7e | A549 | 44 | Induces apoptosis |

| 7e | HepG2 | 48 | Induces apoptosis |

These findings suggest that compounds similar to this compound may also possess anticancer properties through similar mechanisms.

Antimicrobial Activity

Benzothiazole derivatives have been studied for their antimicrobial activity. In particular, modifications to the benzothiazole structure can enhance antibacterial potency against both Gram-positive and Gram-negative bacteria. For instance, compounds with multiple halogen substitutions have shown increased activity due to enhanced lipophilicity, which facilitates better cellular uptake .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | S. aureus | High |

| Compound B | E. coli | Moderate |

| Compound C | C. albicans | Low |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Similar compounds often exert their effects by binding to specific cellular receptors, modulating gene expression related to cell growth and apoptosis.

- Induction of Apoptosis : Many benzothiazole derivatives induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

- Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

Several studies have highlighted the potential of benzothiazole derivatives in clinical applications:

- Anticancer Research : A study evaluated the effects of a series of benzothiazole compounds on various cancer cell lines and found that specific modifications led to significantly enhanced anticancer activity.

- Antimicrobial Studies : Research has shown that certain benzothiazole derivatives demonstrate broad-spectrum antibacterial activity, making them candidates for further development as novel antibiotics.

Q & A

Q. What are the optimized synthetic routes for 2-(Chloromethyl)-4-methyl-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-amino-4-methylbenzenethiol with chlorinated aldehydes or ketones. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or ethanol enhance reactivity .

- Catalysts : Sodium metabisulfite improves reaction efficiency by stabilizing intermediates .

- Reaction time : Reflux for 2–4 hours ensures completion, monitored via TLC .

- Yield optimization : Crystallization from ethanol/water mixtures achieves >80% purity .

Q. How is structural confirmation of this compound achieved?

- Methodological Answer :

- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., chloromethyl and methyl groups) .

- Mass spectrometry : LC-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 201.65) .

- Elemental analysis : Matches calculated vs. experimental C/H/N/S/Cl content (±0.3%) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microdilution against S. aureus and E. coli (MIC values reported as 8–64 µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with IC50 calculations .

- Controls : Use reference drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in benzothiazole derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C-Cl at 1.72–1.75 Å) and dihedral angles (e.g., 1.23° between benzothiazole and substituent rings) .

- Hydrogen bonding : Identifies stabilizing interactions (e.g., C5—H5A···O2, 2.42 Å) .

- π-π stacking : Quantifies centroid distances (e.g., 3.74 Å between aromatic rings) .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., EGFR kinase, PDB ID: 1M17) .

- ADMET prediction : SwissADME or pkCSM models assess solubility (LogP ~2.8) and hepatotoxicity risks .

- Dynamics simulations : GROMACS analyzes ligand-protein stability over 100 ns trajectories .

Q. How can contradictory biological activity data (e.g., variable MIC values) be addressed?

- Methodological Answer :

- Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance potency .

- Metabolite profiling : LC-HRMS identifies degradation products that may reduce efficacy .

Q. What are the challenges in refining crystallographic data for halogenated benzothiazoles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.